1-Methylcyclopropanecarbonyl chloride
Overview
Description
1-Methylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C5H7ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a cyclopropane ring and an acyl chloride group, making it a valuable reagent in various chemical reactions .
Preparation Methods
1-Methylcyclopropanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-Methylcyclopropanecarboxylic acid+SOCl2→1-Methylcyclopropanecarbonyl chloride+SO2+HCl
This method is widely used in laboratory settings due to its simplicity and efficiency . Industrial production methods may involve similar reactions but are typically optimized for larger-scale operations and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Methylcyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and water.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-methylcyclopropanecarboxylic acid and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methylcyclopropanecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other advanced materials with unique properties.
Biological Studies: Researchers use the compound to study the effects of cyclopropane-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 1-methylcyclopropanecarbonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyclopropane ring can also participate in reactions, adding to the compound’s versatility. Molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Methylcyclopropanecarbonyl chloride can be compared with other acyl chlorides and cyclopropane-containing compounds:
Acetyl Chloride: Unlike this compound, acetyl chloride lacks the cyclopropane ring, making it less reactive in certain types of reactions.
Cyclopropanecarboxylic Acid Chloride: This compound is similar but does not have the methyl group, which can influence its reactivity and the types of derivatives formed.
Propionyl Chloride: This compound has a straight-chain structure, making it less sterically hindered compared to this compound.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Biological Activity
1-Methylcyclopropanecarbonyl chloride is a synthetic organic compound notable for its unique cyclopropane structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 134.56 g/mol
- Structure : Characterized by a cyclopropane ring with a carbonyl chloride functional group.
This compound's biological activity is primarily attributed to its reactivity as an electrophile, allowing it to interact with nucleophiles in biological systems. This can lead to the modulation of various biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and microsomal prostaglandin E synthase (mPGES). Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators like prostaglandins, which are implicated in pain and inflammation .
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Anti-inflammatory Effects
- In animal models, administration of the compound resulted in decreased inflammatory responses. Specifically, it has been shown to reduce symptoms in models of acute inflammation, such as the acetic acid-induced writhing test .
Toxicological Studies
- Toxicological assessments have highlighted the compound's potential adverse effects at high concentrations. These include hepatotoxicity and nephrotoxicity, which were observed in rodent studies where high doses led to liver damage and renal dysfunction .
Case Studies
Several studies have investigated the biological effects of this compound:
Study | Findings | Model Used |
---|---|---|
Kamei et al. (2004) | Demonstrated anti-inflammatory properties by inhibiting COX enzymes | Mouse model of inflammation |
Kimura et al. (2000) | Showed reduction in pain response in inflammatory models | Rat model |
Engblom et al. (2003) | Investigated effects on fever response | Rodent model |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:
- Absorption : Rapidly absorbed following administration.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities.
- Distribution : Distributed to various tissues including the liver and kidneys, where it exerts its effects.
- Excretion : Primarily excreted via urine after metabolic conversion .
Properties
IUPAC Name |
1-methylcyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDXPJJHRWOFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509925 | |
Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16480-05-0 | |
Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.